molecular formula C19H30N2O2 B247446 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine

4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine

Cat. No. B247446
M. Wt: 318.5 g/mol
InChI Key: VKOHRYRBRDSBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It was first identified in 2014, and since then, it has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA acts on the cannabinoid receptors CB1 and CB2 in the body. It binds to these receptors and produces a range of effects, including analgesia, anti-inflammatory effects, and changes in mood and cognition.
Biochemical and physiological effects:
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in mood and cognition, including feelings of euphoria, relaxation, and altered perception.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA in lab experiments include its high potency, selectivity for the CB1 and CB2 receptors, and its potential therapeutic applications. However, its use is limited by its potential for abuse and dependence, as well as its potential for adverse effects such as respiratory depression and cardiovascular toxicity.

Future Directions

There are several future directions for research on 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA. These include further studies on its potential therapeutic applications, such as its use in the treatment of neurological disorders and cancer. Additionally, further research is needed to understand the mechanisms underlying its effects on the body, as well as its potential for abuse and dependence. Finally, research is needed to develop safer and more effective synthetic cannabinoids for use in clinical settings.

Synthesis Methods

4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA is synthesized by reacting 4-en with 1-(3-methoxybenzyl)piperidine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by column chromatography to obtain a white powder.

Scientific Research Applications

4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C19H30N2O2/c1-15-12-21(13-16(2)23-15)18-7-9-20(10-8-18)14-17-5-4-6-19(11-17)22-3/h4-6,11,15-16,18H,7-10,12-14H2,1-3H3

InChI Key

VKOHRYRBRDSBHI-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)OC

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)OC

Origin of Product

United States

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